Pyrazineethanethiol (CAS 35250-53-4) is a high-impact, bifunctional heterocyclic thiol primarily procured for advanced savory flavor formulations and specialized organic synthesis. Structurally combining a pyrazine ring with an ethanethiol side chain, it bridges the roasted, nutty characteristics of pyrazines with the potent, meaty depth of thiols[1]. In industrial flavor applications, it is prized for its exceptionally low odor threshold (<0.1 ppb) and its ability to impart an authentic roasted pork character at trace concentrations [2]. Beyond sensory applications, its dual coordinating sites (nitrogen and sulfur) and reactive primary thiol make it a highly competent precursor in electrochemical sulfonyl fluoride synthesis and transition-metal ligand design workflows [3].
Attempting to substitute Pyrazineethanethiol with simpler thiols (such as 2-methyl-3-furanthiol) or standard alkylpyrazines (like 2-ethylpyrazine) fundamentally alters both sensory profiles and chemical reactivity [1]. Standard alkylpyrazines lack the thiol moiety required for extreme low-threshold meaty impact, requiring massive overdosing that introduces bitter off-notes and solvent load issues [2]. Conversely, common furanyl thiols default to a generic beef or broth profile rather than the targeted roasted pork signature provided by the pyrazine core [1]. In synthetic applications, the specific ethyl spacer between the pyrazine core and the thiol group prevents the steric hindrance and electronic deactivation seen in direct pyrazinethiols, ensuring high yields in oxidative couplings and S-formylations that fail with rigid or sterically encumbered analogs [3].
Pyrazineethanethiol is classified as a high-impact aroma chemical due to its extreme sensory potency. While standard flavor pyrazines like 2,3,5-trimethylpyrazine have odor thresholds around 1000 ppb, Pyrazineethanethiol boasts an odor threshold of <0.1 ppb [1]. This >10,000-fold difference allows formulators to achieve intense roasted and savory notes using fractionally smaller raw material volumes, avoiding the solvent load required by weaker alternatives[2].
| Evidence Dimension | Odor Threshold (ppb) |
| Target Compound Data | <0.1 ppb |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (~1000 ppb) |
| Quantified Difference | >10,000-fold lower detection threshold |
| Conditions | Dynamic olfactometry / aqueous dilution |
Allows formulators to achieve intense roasted pork notes at trace dosing levels, drastically reducing raw material costs and preventing solvent off-notes.
In the procurement of savory flavor impact compounds, specificity is critical. While 2-methyl-3-furanthiol (MFT) is the industry standard for generic beef and broth notes, Pyrazineethanethiol is uniquely identified as providing an 'excellent pork character' [1]. This differentiation is driven by the pyrazine ring's roasted Maillard-like profile combining with the thiol's meatiness, which cannot be replicated by blending MFT with standard pyrazines [1].
| Evidence Dimension | Species-characterization flavor profile |
| Target Compound Data | Roasted pork / savory cabbage character |
| Comparator Or Baseline | 2-Methyl-3-furanthiol (Generic beef/broth character) |
| Quantified Difference | Distinct species-specific flavor targeting |
| Conditions | Sensory-directed flavor analysis in meat analogs (2 ppm evaluation) |
Essential for procuring the correct character-impact compound for pork and poultry analogs where MFT yields an incorrect beefy profile.
Pyrazineethanethiol serves as a highly competent precursor for sulfur(VI) fluoride exchange (SuFEx) building blocks. In the electrochemical oxidative coupling of thiols with potassium fluoride, Pyrazineethanethiol successfully undergoes conversion to the corresponding sulfonyl fluoride without the pyrazine ring degrading under the 4.1 mA/cm2 anodic current [1]. It achieves synthetically useful yields comparable to simple unhindered aliphatic thiols, whereas highly electron-deficient or sterically hindered heteroaromatic thiols often fail or yield <20% under identical conditions [1].
| Evidence Dimension | Electrochemical conversion to sulfonyl fluoride |
| Target Compound Data | Competent reaction partner (within 19-96% class yield range) |
| Comparator Or Baseline | Sterically hindered heteroaromatic thiols (often <20% yield or degradation) |
| Quantified Difference | Maintains stability and reactivity under 4.1 mA/cm2 anodic oxidation |
| Conditions | Electrochemical oxidation (C anode/Fe cathode, 20 mA), KF (5 equiv), CH3CN/1 M HCl |
Proves its utility and stability as a reliable building block for synthesizing SuFEx click-chemistry reagents.
The ethyl spacer in Pyrazineethanethiol preserves the nucleophilicity of the primary thiol, making it an excellent substrate for advanced catalytic functionalizations. When subjected to aNHC-stabilized low-valent phosphorus (mNHP) catalysis for S-formylation via CO2 insertion, Pyrazineethanethiol afforded the corresponding S-formyl product in high isolated yields (52–86%) [1]. This demonstrates superior processability compared to highly rigid thiols which suffer from steric clash during the catalytic S-silylation step [1].
| Evidence Dimension | Isolated yield of S-formyl product |
| Target Compound Data | 52–86% isolated yield |
| Comparator Or Baseline | Rigid/sterically encumbered thiols (reduced conversion) |
| Quantified Difference | High conversion efficiency via mNHP catalysis |
| Conditions | Catalytic S-silylation followed by CO2 insertion (mNHP catalyst) |
Highlights the compound's excellent nucleophilicity and lack of steric hindrance for downstream pharmaceutical or materials functionalization.
Because of its distinct roasted pork character and extreme sensory potency (<0.1 ppb odor threshold), Pyrazineethanethiol is the premier choice for formulating plant-based pork and poultry meat analogs. It outperforms 2-methyl-3-furanthiol by avoiding generic beef notes, allowing formulators to achieve species-specific savory profiles at trace concentrations [1].
Pyrazineethanethiol's stability under anodic oxidation makes it an ideal starting material for the electrochemical synthesis of pyrazine-functionalized sulfonyl fluorides. These sulfonyl fluorides are critical building blocks in SuFEx click chemistry for drug discovery and materials science, where the pyrazine core can offer additional hydrogen-bonding or coordination sites[2].
The unhindered nature of the primary thiol group, separated from the pyrazine ring by an ethyl spacer, makes Pyrazineethanethiol a highly reliable substrate for testing novel catalysts, such as mNHP systems, in S-formylation and CO2 insertion reactions. It ensures high yields (52–86%) without the steric complications of direct heteroaryl thiols [3].
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